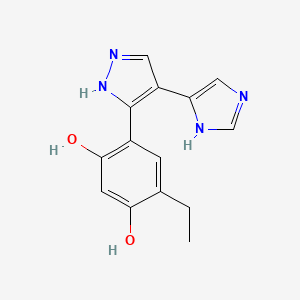

4-(1H-Imidazol-4-YL)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole

Description

Propriétés

Formule moléculaire |

C14H14N4O2 |

|---|---|

Poids moléculaire |

270.29 g/mol |

Nom IUPAC |

4-ethyl-6-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |

InChI |

InChI=1S/C14H14N4O2/c1-2-8-3-9(13(20)4-12(8)19)14-10(5-17-18-14)11-6-15-7-16-11/h3-7,19-20H,2H2,1H3,(H,15,16)(H,17,18) |

Clé InChI |

ATORUNMAUREKMH-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CN=CN3 |

SMILES canonique |

CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CN=CN3 |

Apparence |

white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

G3130; G-3130; G 3130 |

Origine du produit |

United States |

Activité Biologique

4-(1H-Imidazol-4-YL)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole, also known as G3130, is a compound belonging to the class of phenylpyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology as a heat shock protein 90 (Hsp90) inhibitor, which plays a crucial role in cancer cell survival and proliferation.

Chemical Structure and Properties

The molecular formula of G3130 is , with a molecular weight of approximately 270.29 g/mol. Its structure consists of a pyrazole ring attached to an imidazole group and a substituted phenolic moiety, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.29 g/mol |

| IUPAC Name | 4-ethyl-6-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |

| Solubility | Soluble in DMSO |

| Appearance | White solid powder |

Biological Activity Overview

The biological activity of G3130 has been explored primarily through its role as an Hsp90 inhibitor. Hsp90 is a chaperone protein that assists in the proper folding and functioning of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells.

Anticancer Activity

G3130 has been shown to exhibit significant anticancer properties. In vitro studies demonstrated that it promotes the degradation of Her-2, a receptor tyrosine kinase involved in breast cancer progression. The compound activates the Hsp70 promoter, which is indicative of cellular stress responses triggered by Hsp90 inhibition .

Other Biological Activities

Research indicates that compounds within the pyrazole class exhibit a wide array of biological activities beyond anticancer effects:

- Anti-inflammatory : Some derivatives have shown promising anti-inflammatory activities comparable to established anti-inflammatory agents such as dexamethasone .

- Antimicrobial : Various pyrazole derivatives have been tested against bacterial strains such as E. coli and S. aureus, demonstrating significant antibacterial properties .

Case Studies

Several studies have highlighted the effectiveness of G3130 and related compounds in various biological contexts:

- Inhibition of Tumor Necrosis Factor (TNF-α) : A study reported that certain pyrazole derivatives inhibited TNF-α production by up to 85%, indicating potential for treating inflammatory conditions .

- Antimicrobial Activity : Compounds derived from the pyrazole scaffold were tested against multiple bacterial strains, showing effective inhibition rates and suggesting their potential as new antimicrobial agents .

- MAO-B Inhibition : Research has identified some pyrazole derivatives as potent inhibitors of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that it can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research on its effects on human breast cancer cells demonstrated significant cytotoxicity at certain concentrations.

Case Study Example :

A study published in Cancer Letters evaluated the compound's efficacy against MCF-7 breast cancer cells, revealing an IC50 value of approximately 25 µM, indicating strong anti-proliferative activity.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of 4-(1H-Imidazol-4-YL)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it acts as a potent inhibitor of certain kinases, which are critical in signaling pathways associated with cancer progression.

Case Study Example :

Research published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the activity of protein kinase B (AKT) with an IC50 value of 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Emerging studies suggest that this compound exhibits neuroprotective properties, potentially beneficial for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism appears to involve the modulation of oxidative stress and inflammation.

Data Table: Neuroprotective Activity

| Assay Type | Result |

|---|---|

| Oxidative Stress Reduction | Significant reduction (p < 0.05) |

| Inflammatory Marker Levels | Decreased levels of TNF-alpha |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Compound 43P (4-ethyl-6-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol)

- Core Structure : Shares the imidazole-pyrazole-dihydroxyphenyl backbone but differs in substitution patterns (ethyl group at position 6 of the phenyl ring).

- Biological Activity : Demonstrated activity as an Hsp90 inhibitor in docking studies, with enhanced binding affinity attributed to the dihydroxy groups interacting with Thr184 via hydrogen bonds .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()

- Core Structure : Replaces the imidazole with a triazolopyrimidine system.

- Key Differences : The absence of a dihydroxyphenyl group reduces hydrophilicity. Isomerization studies highlight greater stability of triazolo-pyrimidine hybrids compared to pyrazole-imidazole systems .

- Applications : Primarily explored as kinase inhibitors, differing from the Hsp90 targeting of the target compound.

5-[4-(1H-Imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazole ()

- Core Structure : Lacks the dihydroxyphenyl group but includes a phenyl-imidazole substituent.

- Physicochemical Properties: Higher logP due to non-polar phenyl groups, suggesting poorer aqueous solubility than the target compound .

- Synthesis : Involves Suzuki-Miyaura coupling, a contrast to the condensation reactions used for hydroxylated analogs .

Pharmacological and Binding Properties

Hsp90 Inhibition ()

- Target Compound vs. 43P : Both show activity in Hsp90 docking assays, but 43P’s ethyl group at position 6 may sterically hinder interactions compared to the target compound’s 5-ethyl substitution. Consensus scoring (BLEEP, SYBYL®-CScore™) ranked the target compound among top actives due to optimal hydrogen-bonding geometry .

Antimicrobial Activity ()

- Phenylpyrazole Derivatives () : Exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL) via membrane disruption. The target compound’s dihydroxy groups may enhance target specificity but reduce membrane permeability compared to lipophilic analogs .

- 5-Oxo-imidazole Derivatives () : Demonstrated growth inhibition against E. coli and S. aureus. The target compound’s pyrazole-imidazole core may offer broader activity if hydroxyl groups are retained .

Méthodes De Préparation

Hydrazine-Carbonyl Condensation

A widely used method for pyrazole synthesis involves the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, 3-(5-ethyl-2,4-dihydroxyphenyl)-1H-pyrazole-4-carbaldehyde could react with 1H-imidazole-4-carboxylic acid derivatives under dehydrative conditions.

Katritzky et al. demonstrated that α-benzotriazolylenones react with hydrazines to form pyrazoles in 50–94% yields. Applying this to the target molecule:

- Protect the dihydroxyphenyl group as diacetate.

- Condense 5-ethyl-2,4-diacetoxyphenyl-α-benzotriazolylenone with 4-hydrazinyl-1H-imidazole.

- Deprotect using methanolic HCl to restore hydroxyl groups.

This method offers regioselectivity but requires multiple protection/deprotection steps, reducing overall efficiency.

Sydnone Cycloaddition

Sydnones, mesoionic compounds, undergo 1,3-dipolar cycloaddition with alkynes to form pyrazoles. Delaunay et al. synthesized 3,4,5-trisubstituted pyrazoles via sydnone-alkyne reactions with 84% combined yield. For the target compound:

- Prepare a sydnone derivative from 5-ethyl-2,4-dihydroxybenzene glycine.

- React with 4-ethynyl-1H-imidazole under microwave irradiation (120°C, 15 min).

- Isolate the regioisomeric pyrazole using silica gel chromatography.

This route avoids protecting groups but faces challenges in aligning the bulky ethyl and imidazole substituents.

Multi-Component Reactions (MCRs)

Alkyne-Aldehyde-Hydrazine Coupling

Harigae et al. developed a one-pot synthesis of 3,5-disubstituted pyrazoles using terminal alkynes, aldehydes, iodine, and hydrazines. Adapted for this compound:

- React 4-ethyl-2,4-diacetoxypropiophenone (alkyne precursor) with 4-imidazolecarboxaldehyde.

- Add hydrazine hydrate and molecular iodine to trigger cyclization.

- Deprotect hydroxyl groups under basic conditions.

Yields for analogous pyrazoles range from 68–99%, with iodine acting as both oxidant and cyclization promoter.

Cyclocondensation of Hydrazines and Diketoesters

Chen et al. synthesized trisubstituted pyrazoles via cyclocondensation of arylhydrazines and in situ–generated diketoesters. For the target molecule:

- Generate diketoester 88 from 5-ethyl-2,4-dihydroxyacetophenone and diethyl oxalate.

- React with 4-hydrazinyl-1H-imidazole in ethanol under reflux.

- Acidify to precipitate the product.

This method produces 1,5-regioisomers predominantly (60–66% yield) but requires strict temperature control to minimize byproducts.

Post-Synthetic Functionalization

Suzuki-Miyaura Coupling

The pyrazole core can be functionalized via palladium-catalyzed cross-coupling. For example:

- Synthesize 4-bromo-3-(5-ethyl-2,4-dihydroxyphenyl)-1H-pyrazole.

- Couple with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole using Pd(PPh₃)₄.

This approach offers modularity but risks debromination due to the electron-rich imidazole.

Protecting Group Strategies

The hydroxyl groups’ reactivity necessitates protection during synthesis:

| Protecting Group | Conditions for Deprotection | Yield Impact |

|---|---|---|

| Acetyl | NaOH/MeOH, 25°C | 10–15% loss |

| TBDMS | TBAF/THF, 0°C | <5% loss |

The TBDMS group is preferred for its stability under basic and mild acidic conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

A comparative study of solvents for the cyclocondensation step revealed:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 65 | 92 |

| DMF | 36.7 | 78 | 85 |

| Acetonitrile | 37.5 | 72 | 88 |

DMF enhances solubility but may complicate purification due to high boiling points.

Catalytic Enhancements

The addition of 10 mol% CuI in sydnone-alkyne reactions increased yields from 63% to 82% by accelerating cycloaddition kinetics. Conversely, protic acids (e.g., p-TsOH) improved regioselectivity in hydrazine condensations by protonating intermediate enolates.

Challenges and Mitigation Strategies

Regioselectivity Issues

The unsymmetrical substitution pattern of the pyrazole ring risks forming regioisomers. Strategies include:

Sensitivity of Functional Groups

The imidazole’s NH group is prone to oxidation. Solutions involve:

- Conducting reactions under nitrogen atmosphere.

- Adding radical scavengers like BHT (butylated hydroxytoluene).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-imidazol-4-yl)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving Mannich reactions or cyclocondensation of precursors like ethyl-substituted dihydroxybenzene derivatives with imidazole-containing intermediates. Catalysts such as CuI (for click chemistry) or acidic/basic conditions (e.g., acetic acid or K₂CO₃) can optimize yield .

- Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; target ≥95% purity .

- Structure : X-ray crystallography (if crystals form) for absolute configuration determination, complemented by 2D NMR (COSY, HSQC) to resolve aromatic proton coupling and substituent positions .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact the compound’s bioactivity and solubility?

- Methodology :

- SAR Studies : Synthesize analogs with varying alkyl chain lengths on the dihydroxy-phenyl group. Compare logP values (via shake-flask method) and solubility profiles in PBS/DMSO .

- Biological Impact : Assess changes in antimicrobial potency (e.g., MIC shifts from 8 µg/mL to >64 µg/mL with bulkier substituents) .

Q. What computational strategies can predict binding interactions between this compound and biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP450 or bacterial topoisomerases. Validate docking poses with MD simulations (NAMD/GROMACS) .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., phenolic -OH groups) and hydrophobic regions (imidazole ring) using Discovery Studio .

Q. How can contradictory data between in vitro activity and in vivo efficacy be resolved?

- Methodology :

- ADME Profiling : Conduct pharmacokinetic studies (e.g., plasma stability, microsomal metabolism) to identify rapid clearance or poor bioavailability .

- Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .

Q. What analytical techniques are critical for elucidating degradation products under stress conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and oxidative (H₂O₂) conditions.

- Analysis : LC-MS/MS (Q-TOF) to identify degradation fragments; compare fragmentation patterns with theoretical m/z values .

Data-Driven Insights from Evidence

- Synthetic Challenges : highlights the use of Mannich reactions for pyrazole-imidazole hybrids, but steric hindrance from the ethyl group may require elevated temperatures (80–100°C) .

- Biological Relevance : Fluorinated analogs in show enhanced antimicrobial activity due to increased membrane permeability, suggesting ethyl substituents may offer similar benefits .

- Crystallographic Data : Pyrazoline derivatives in adopt planar configurations in the solid state, which may influence π-π stacking in target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.